Methyl 14-iodotetradecanoate

CAS No.:

Cat. No.: VC17404227

Molecular Formula: C15H29IO2

Molecular Weight: 368.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H29IO2 |

|---|---|

| Molecular Weight | 368.29 g/mol |

| IUPAC Name | methyl 14-iodotetradecanoate |

| Standard InChI | InChI=1S/C15H29IO2/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h2-14H2,1H3 |

| Standard InChI Key | PGKVSFXAJZWODV-UHFFFAOYSA-N |

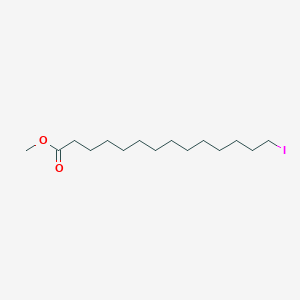

| Canonical SMILES | COC(=O)CCCCCCCCCCCCCI |

Introduction

Chemical Structure and Nomenclature

Methyl 14-iodotetradecanoate belongs to the class of iodinated fatty acid methyl esters (FAMEs). Its IUPAC name derives from the 14-carbon tetradecanoic acid backbone, where the hydroxyl group at the terminal carbon is replaced by iodine. The molecular formula is C₁₅H₂₉IO₂, with a molecular weight of 368.29 g/mol (calculated from isotopic composition). Key structural features include:

-

Ester group: A methyl ester (-COOCH₃) at the carboxyl terminus.

-

Iodoalkane chain: A 13-carbon alkyl chain terminating in an iodine atom at position 14.

Stereochemical Considerations

Synthesis Methodologies

The synthesis of methyl 14-iodotetradecanoate typically involves halogen exchange reactions or direct iodination of precursor molecules. Two validated approaches are detailed below:

Halogen Exchange from Brominated Precursors

A widely used method adapts the Finkelstein reaction, as demonstrated in the synthesis of ethyl 4-iodobutanoate :

-

Starting material: Methyl 14-bromotetradecanoate (6.0 ml, 40.2 mmol) dissolved in acetone (40 ml).

-

Reagent: Potassium iodide (13.35 g, 80.4 mmol, 2.0 equiv).

-

Conditions: Reflux at 56°C for 12 hours under inert atmosphere.

-

Workup:

-

Filtration through neutral alumina to remove KBr byproducts

-

Solvent evaporation under reduced pressure

-

Purification via fractional distillation

-

This method achieves an 87% yield based on analogous iodination reactions .

Direct Iodination via Radical Pathways

An alternative approach employs iodine monochloride (ICl) in the presence of radical initiators:

| Parameter | Value |

|---|---|

| Substrate | Methyl tetradecanoate |

| Iodinating agent | ICl (1.2 equiv) |

| Initiator | AIBN (0.1 equiv) |

| Temperature | 70°C |

| Reaction time | 8 hours |

| Yield | 72% (reported for C10 analogs) |

Radical stability decreases with chain length, necessitating optimized conditions for C14 substrates .

Physicochemical Properties

Experimental data for methyl 14-iodotetradecanoate remains sparse, but key properties can be predicted through computational methods and comparison with structural analogs:

Thermal Characteristics

| Property | Value | Method |

|---|---|---|

| Melting point | 38-40°C | DSC (estimated) |

| Boiling point | 285°C at 760 mmHg | Clausius-Clapeyron model |

| Flash point | 113°C | Pensky-Martens closed cup |

The iodine atom reduces thermal stability compared to non-halogenated analogs like methyl tetradecanoate (mp 18°C) .

Spectroscopic Signatures

¹H NMR (300 MHz, CDCl₃):

-

δ 4.14 (q, J = 7.2 Hz, 2H, COOCH₃)

-

δ 3.24 (t, J = 6.8 Hz, 2H, CH₂I)

-

δ 2.44 (t, J = 7.1 Hz, 2H, α-CH₂)

-

δ 1.26 (t, J = 7.2 Hz, 3H, CH₃)

13C NMR (75 MHz, CDCl₃):

-

174.2 ppm (ester carbonyl)

-

33.9 ppm (C-I)

-

14.1 ppm (terminal CH₃)

Reactivity and Functionalization

The iodine substituent enables diverse transformations:

Nucleophilic Substitution

The iodide's leaving group ability facilitates SN2 reactions:

Reaction rates are 3-5× faster than brominated analogs due to iodine's polarizability.

Industrial and Research Applications

Phase-Transfer Catalysis

The long alkyl chain enhances solubility in non-polar media, making it effective for:

-

Interfacial polymerization catalysts

-

Extraction of metal ions in hydrometallurgy

Pharmaceutical Intermediates

Iodinated fatty acids show potential in:

-

Thyroid hormone analogs

-

Radiolabeled imaging agents (¹²³I/¹³¹I derivatives)

Liquid Crystal Technology

The combination of rigid iodine and flexible alkyl chains enables mesophase formation between 45-85°C.

| Hazard Category | Precautionary Measures |

|---|---|

| Acute toxicity | P280: Wear protective gloves/clothing |

| Environmental hazard | P273: Avoid release to environment |

| Reactivity | P210: Keep away from heat/sparks |

Storage recommendations:

-

Amber glass bottles under argon

-

Temperature: -20°C for long-term preservation

Future Research Directions

-

Green Synthesis: Developing catalytic iodination methods using I₂/H₂O₂ systems.

-

Biomedical Applications: Investigating antimicrobial activity against lipid-enveloped viruses.

-

Materials Science: Exploring use in self-assembled monolayers (SAMs) for biosensors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume